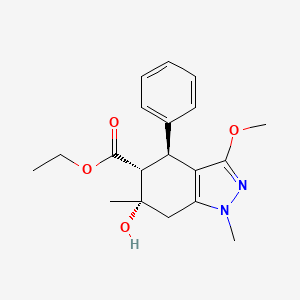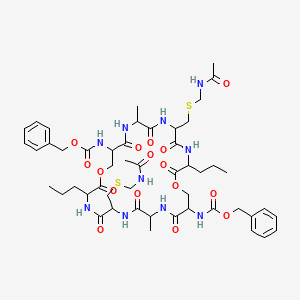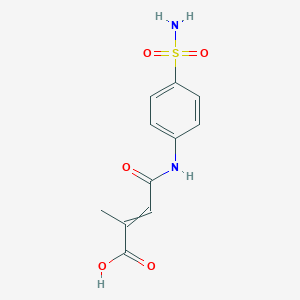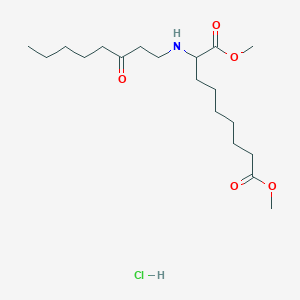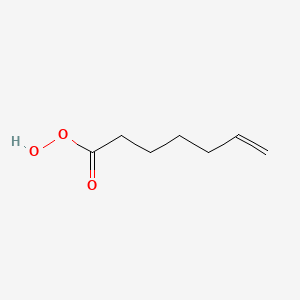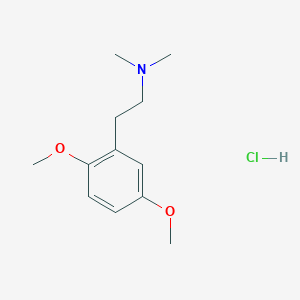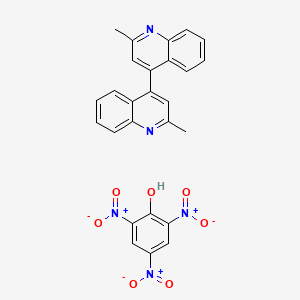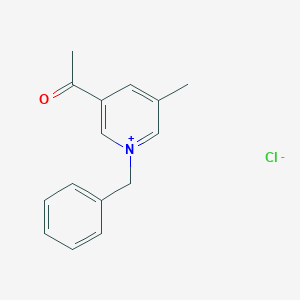![molecular formula C20H38O7 B14488319 2-[1-Hydroperoxy-2-(octanoyloxy)ethoxy]ethyl octanoate CAS No. 65130-97-4](/img/structure/B14488319.png)
2-[1-Hydroperoxy-2-(octanoyloxy)ethoxy]ethyl octanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[1-Hydroperoxy-2-(octanoyloxy)ethoxy]ethyl octanoate is an organic compound with a complex structure It is characterized by the presence of hydroperoxy, octanoyloxy, and ethoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-Hydroperoxy-2-(octanoyloxy)ethoxy]ethyl octanoate typically involves multiple steps. One common method includes the esterification of octanoic acid with ethylene glycol, followed by the introduction of a hydroperoxy group. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes. The use of continuous reactors and advanced purification techniques ensures high yield and purity. Industrial methods also focus on optimizing reaction conditions to minimize by-products and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-[1-Hydroperoxy-2-(octanoyloxy)ethoxy]ethyl octanoate can undergo various chemical reactions, including:
Oxidation: The hydroperoxy group can be oxidized to form peroxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the hydroperoxy group to hydroxyl or other reduced forms.
Substitution: The ethoxy and octanoyloxy groups can participate in substitution reactions, leading to the formation of different esters or ethers.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acid or base catalysts for esterification and transesterification reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield peroxides, while reduction can produce alcohols.
Scientific Research Applications
2-[1-Hydroperoxy-2-(octanoyloxy)ethoxy]ethyl octanoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.
Biology: Studied for its potential effects on biological systems, including its role in oxidative stress and cellular signaling.
Medicine: Investigated for its potential therapeutic properties, particularly in the context of antioxidant activity.
Industry: Utilized in the formulation of specialty chemicals and materials, including surfactants and lubricants.
Mechanism of Action
The mechanism of action of 2-[1-Hydroperoxy-2-(octanoyloxy)ethoxy]ethyl octanoate involves its interaction with molecular targets such as enzymes and cellular membranes. The hydroperoxy group can participate in redox reactions, influencing oxidative stress pathways and cellular signaling. The compound’s ester groups may also interact with lipid membranes, affecting membrane fluidity and function.
Comparison with Similar Compounds
Similar Compounds
- 2-(1-Hydroperoxy-2-octanoyloxyethoxy)ethyl octanoate
- Decanoic acid, 2-hydroxy-3-[(1-oxooctyl)oxy]propyl ester
Uniqueness
2-[1-Hydroperoxy-2-(octanoyloxy)ethoxy]ethyl octanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
65130-97-4 |
|---|---|
Molecular Formula |
C20H38O7 |
Molecular Weight |
390.5 g/mol |
IUPAC Name |
2-(1-hydroperoxy-2-octanoyloxyethoxy)ethyl octanoate |
InChI |
InChI=1S/C20H38O7/c1-3-5-7-9-11-13-18(21)24-15-16-25-20(27-23)17-26-19(22)14-12-10-8-6-4-2/h20,23H,3-17H2,1-2H3 |
InChI Key |
ZXDFANCYTAIVGY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(=O)OCCOC(COC(=O)CCCCCCC)OO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,7-Bis(diphenylmethyl)-9-thia-2,7-diazadispiro[3.0.3~5~.1~4~]nonane](/img/structure/B14488244.png)
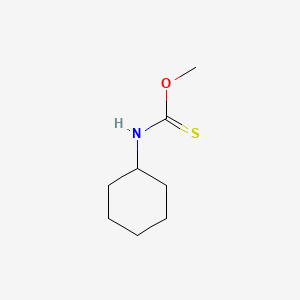
![[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-prop-2-enylsulfinyloxan-2-yl]methyl acetate](/img/structure/B14488259.png)
-lambda~5~-arsane](/img/structure/B14488264.png)
